O-(Hex-5-yn-1-yl)hydroxylamine
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Overview
Description
O-(Hex-5-yn-1-yl)hydroxylamine is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.15 g/mol . It is a member of the hydroxylamine family, characterized by the presence of a hydroxylamine functional group (-NHOH) attached to a hex-5-yn-1-yl chain. This compound is often used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(Hex-5-yn-1-yl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of hex-5-yn-1-ol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxylamine group attaching to the alkyne chain .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, ensuring high purity and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
O-(Hex-5-yn-1-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
O-(Hex-5-yn-1-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for detection and analysis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of O-(Hex-5-yn-1-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophiles, leading to the formation of new compounds. In biological systems, it can interact with proteins and other biomolecules, facilitating bioconjugation and labeling processes .
Comparison with Similar Compounds
Similar Compounds
O-(Hex-2-en-5-yn-1-yl)hydroxylamine: Similar structure but with a different position of the double bond.
2-Chloro-N-(hex-5-yn-1-yl)acetamide: Contains a chloroacetamide group instead of a hydroxylamine group
Uniqueness
O-(Hex-5-yn-1-yl)hydroxylamine is unique due to its specific alkyne chain and hydroxylamine functional group, which confer distinct reactivity and applications. Its ability to participate in click chemistry and bioconjugation reactions makes it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
O-hex-5-ynylhydroxylamine |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-6-8-7/h1H,3-7H2 |
InChI Key |
QQXXTUURZYKURP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCON |
Origin of Product |
United States |
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